1-Chloro-3-(dibutylamino)propan-2-ol
Description
1-Chloro-3-(dibutylamino)propan-2-ol is a tertiary amino alcohol characterized by a chlorinated propanol backbone substituted with a dibutylamino group. Its lipophilic dibutylamino group enhances membrane permeability, while the chlorohydrin moiety enables reactivity in nucleophilic substitution or ring-opening reactions.
Properties
CAS No. |
15285-61-7 |
|---|---|
Molecular Formula |
C11H24ClNO |
Molecular Weight |
221.77 g/mol |
IUPAC Name |
1-chloro-3-(dibutylamino)propan-2-ol |
InChI |
InChI=1S/C11H24ClNO/c1-3-5-7-13(8-6-4-2)10-11(14)9-12/h11,14H,3-10H2,1-2H3 |
InChI Key |
FLESNXAGSDQDRA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC(CCl)O |
Canonical SMILES |
CCCCN(CCCC)CC(CCl)O |
Other CAS No. |
15285-61-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 1-chloro-3-(dibutylamino)propan-2-ol and analogous compounds:
Key Observations:
- Biological Activity: Dichlorophenylamino derivatives exhibit antifungal and antibacterial properties, though their potency is lower than standard drugs like amphotericin B. The dibutylamino variant’s bioactivity remains unexplored but could differ due to altered target interactions .
Physical and Chemical Properties
- Lipophilicity: The dibutylamino group increases logP compared to polar substituents (e.g., methoxy or hydroxyl groups), impacting solubility and bioavailability. For example, 3-(diethylamino)-2,2-dimethyl-propan-1-ol has a density of 0.875 g/cm³ and a flash point of 73.9°C , while dichlorophenylamino derivatives likely exhibit higher melting points due to aromatic stacking .
- Stability: Chlorohydrins are generally moisture-sensitive; the dibutylamino group’s electron-donating nature may stabilize the chloride against hydrolysis relative to electron-withdrawing substituents (e.g., dichlorophenyl) .
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